3-(Trifluoromethoxy)cinnamic acid
Overview
Description
3-(Trifluoromethoxy)cinnamic acid is a compound with the molecular formula C10H7F3O3 and a molecular weight of 232.1560 . It is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position . It is an off-white crystalline powder .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethoxy)cinnamic acid can be represented by the InChI string:InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+
. The structure contains a total of 23 bonds, including 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . Physical And Chemical Properties Analysis
3-(Trifluoromethoxy)cinnamic acid is an off-white crystalline powder . It has a melting point range of 94.0 to 97.0 °C . Its solubility in methanol is described as very faint turbidity .Scientific Research Applications
Antioxidant Applications
“3-(Trifluoromethoxy)cinnamic acid” can be used to plate compounds that contain antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Treatment of Dysproliferative Diseases
This compound has been mentioned in the context of treating dysproliferative diseases . Dysproliferative diseases are conditions characterized by abnormal cell growth, which can include various types of cancer, psoriasis, and certain types of anemia.
Synthesis of Cinacalcet
Although not directly related to “3-(Trifluoromethoxy)cinnamic acid”, a similar compound, “3-(Trifluoromethyl)cinnamic acid”, has been used in the synthesis of cinacalcet . Cinacalcet is a drug used to treat secondary hyperparathyroidism in patients undergoing dialysis for chronic kidney disease.
Fluorination Reagents
The compound is part of a broader class of fluorinated building blocks, which are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of fluorine can greatly influence the properties of these compounds, including their stability, reactivity, and biological activity.
Safety and Hazards
3-(Trifluoromethoxy)cinnamic acid is classified as causing skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethoxy)cinnamic acid are the respiratory system, eyes, and skin . These organs are directly affected by the compound, leading to potential irritation .
Mode of Action
Cinnamic acid derivatives have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species . They can also terminate radical chain reactions by donating electrons that react with radicals forming stable products .
Biochemical Pathways
The biosynthesis of cinnamic acid, which is structurally similar to 3-(Trifluoromethoxy)cinnamic acid, involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . This pathway is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
It has been suggested that the compound can be used to plate compounds that contain antioxidant . It can also be used to treat dysproliferative diseases .
properties
IUPAC Name |
(E)-3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZZEYGXRWYNI-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168833-80-5 | |
Record name | 3-(Trifluoromethoxy)cinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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